molecular formula C8H8FNO3 B172789 1-(2-Fluorophenyl)-2-nitroethanol CAS No. 1251400-54-0

1-(2-Fluorophenyl)-2-nitroethanol

Cat. No. B172789
CAS RN: 1251400-54-0
M. Wt: 185.15 g/mol
InChI Key: ADSWMLDXSJIEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-2-nitroethanol, also known as Fenethylline, is a psychoactive drug that was first synthesized in the 1960s. It is a combination of amphetamine and theophylline, a drug used to treat respiratory diseases. Fenethylline has been used as a stimulant and cognitive enhancer, but its use has been associated with addiction and abuse. In recent years, there has been growing interest in the scientific research application of Fenethylline.

Scientific Research Applications

Preparation and Reactivity

  • Synthesis of Nitrobenzonitrile Derivatives: The preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4- dinitrobenzene, shows its reactivity with amines, amino acids, and NH-heteroaromatic compounds, providing insights into the chemical behavior of related fluoro-nitro compounds (Wilshire, 1967).

Chemical Interactions and Properties

  • Hydrogen and Halogen Bonding: An organometallic compound with a fluorine atom demonstrated strong hydrogen bond and halogen bond acceptor properties in solution, indicating the potential of fluorine-centered interactions in chemical research (Libri et al., 2008).
  • Solvent-Dependent Reactions: The reaction of 1,2-epoxy-1-(p-nitrophenyl)cyclohexane with boron trifluoride–diethyl ether showed pronounced solvent dependence, a phenomenon potentially applicable to similar fluoro-nitro compounds (Barili et al., 1974).

Synthesis and Analytical Applications

  • Synthesis of Amyloid Imaging Agents: A study on the synthesis of fluorine-18 labeled aminophenylbenzothiazoles, which exhibit high binding affinity for human amyloid beta plaques, showcases the use of fluorine-containing compounds in medical imaging (Serdons et al., 2009).
  • Characterization of Isomers: The chemical syntheses and analytical characterizations of various isomers, including fluorolintane, demonstrate the complexity and importance of accurate structural analysis in research chemicals (Dybek et al., 2019).

Optical and Magnetic Properties

  • Photoluminescence Properties: The synthesis of π-extended fluorene derivatives, including those with nitro groups, and their high fluorescence quantum yields point towards the potential application in optical technologies (Kotaka et al., 2010).
  • Magnetic Properties of Nitronyl Nitroxide Radical: The study of p-fluorophenyl nitronyl nitroxide radical and its dimeric structure in crystals reveals insights into ferromagnetic intermolecular interactions, useful in material science and magnetic studies (Hosokoshi et al., 1994).

properties

IUPAC Name

1-(2-fluorophenyl)-2-nitroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c9-7-4-2-1-3-6(7)8(11)5-10(12)13/h1-4,8,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSWMLDXSJIEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C[N+](=O)[O-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-2-nitroethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorophenyl)-2-nitroethanol
Reactant of Route 2
1-(2-Fluorophenyl)-2-nitroethanol
Reactant of Route 3
1-(2-Fluorophenyl)-2-nitroethanol
Reactant of Route 4
1-(2-Fluorophenyl)-2-nitroethanol
Reactant of Route 5
1-(2-Fluorophenyl)-2-nitroethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.